

The Role of TNO155 in Receptor Tyrosine Kinase Signaling: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

TNO155 is a potent and selective, orally bioavailable, allosteric inhibitor of the protein tyrosine phosphatase SHP2 (Src homology region 2 domain-containing phosphatase 2). SHP2 is a critical intracellular signaling node that transduces signals from receptor tyrosine kinases (RTKs) to downstream pathways, most notably the RAS-mitogen-activated protein kinase (MAPK) cascade. Dysregulation of RTK signaling is a common driver of oncogenesis, and **TNO155** represents a promising therapeutic strategy to counteract this by targeting a key downstream effector. This technical guide provides an in-depth overview of the mechanism of action of **TNO155**, its effects on RTK signaling, and its preclinical and clinical development. Quantitative data on its activity, detailed experimental methodologies, and visual representations of the signaling pathways involved are presented to offer a comprehensive resource for researchers and drug development professionals.

Introduction to SHP2 and its Role in RTK Signaling

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in cell growth, differentiation, and survival.[1] It is ubiquitously expressed and is a crucial component of the signaling cascade initiated by the activation of various RTKs, including EGFR, FGFR, and MET. Upon ligand binding, RTKs dimerize and autophosphorylate on tyrosine residues, creating docking sites for adaptor proteins like Grb2. SHP2 is recruited to these phosphotyrosine sites via its two SH2 domains, leading to its activation. Activated SHP2



dephosphorylates specific substrates, including the GAB1/2 and IRS1/2 docking proteins, which in turn promotes the activation of the RAS-RAF-MEK-ERK (MAPK) signaling pathway. SHP2 is therefore a positive regulator of the MAPK pathway downstream of RTKs.

TNO155: Mechanism of Action

TNO155 is an allosteric inhibitor of SHP2.[2] It binds to a pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains, stabilizing SHP2 in a closed, auto-inhibited conformation. This prevents the catalytic domain from accessing its substrates, thereby blocking its phosphatase activity. By inhibiting SHP2, **TNO155** effectively attenuates the signal transduction from RTKs to the RAS-MAPK pathway.



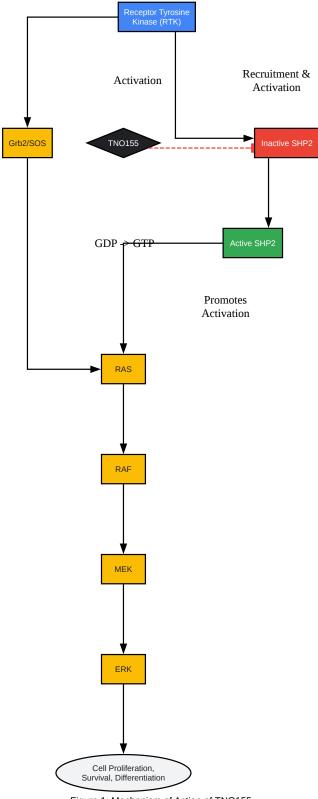


Figure 1: Mechanism of Action of TNO155

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Figure 1: Mechanism of Action of TNO155.





TNO155 in Receptor Tyrosine Kinase (RTK) Signaling

TNO155 has been shown to inhibit signaling downstream of multiple RTKs. In preclinical models, **TNO155** has demonstrated efficacy in cancers driven by alterations in EGFR, FGFR, and other RTKs. By blocking SHP2, **TNO155** can overcome resistance to direct RTK inhibitors that can be mediated by feedback activation of the MAPK pathway.

Overcoming Resistance to RTK Inhibitors

A common mechanism of acquired resistance to RTK inhibitors is the reactivation of the MAPK pathway through various bypass tracks. **TNO155**, by targeting a downstream node in this pathway, can be effective in combination with RTK inhibitors to prevent or overcome this resistance. For example, in EGFR-mutant non-small cell lung cancer (NSCLC) models, the combination of **TNO155** with an EGFR inhibitor has shown synergistic effects.[3]



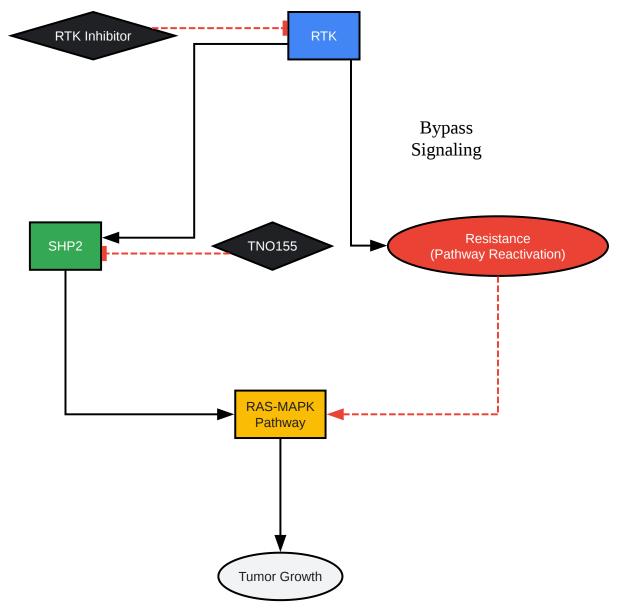


Figure 2: TNO155 Overcoming RTK Inhibitor Resistance

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Figure 2: **TNO155** Overcoming RTK Inhibitor Resistance.

Quantitative Data In Vitro Potency

TNO155 has demonstrated potent inhibition of SHP2 and downstream signaling, as well as anti-proliferative activity in various cancer cell lines.



Parameter	Cell Line	Value	Reference
SHP2 IC50	Cell-free assay	0.011 μΜ	[2][4]
pERK IC50	KYSE520	0.008 μΜ	[2][5]
Cell Proliferation IC50	KYSE520	0.100 μΜ	[2][5]
Cell Proliferation IC50	NCI-H3255	< 1.5 μM	[3]
Cell Proliferation IC50	HCC827	< 1.5 μM	[3]
Cell Proliferation IC50	PC9	< 1.5 μM	[3]
Cell Proliferation IC50	Oral Squamous Cell Carcinoma (panel of 21)	0.39 μM to 211.1 μM	[6]

Preclinical Pharmacokinetics

TNO155 exhibits favorable pharmacokinetic properties across multiple species, supporting its oral administration.

Species	Clearance (mL/min/kg)	Volume of Distribution (L/kg)	Half-life (hours)	Oral Bioavailability (%)
Mouse	24	3	2	78
Rat	15	7	8	100
Dog	4	3	9	>100
Monkey	6	4	9	60

Data from

BioWorld article

citing AACR

2020

presentation by

LaMarche, M.J.

[4]



In Vivo Efficacy

In xenograft models, **TNO155** has shown anti-tumor activity, particularly in combination with other targeted agents. For example, in a neuroblastoma xenograft model, **TNO155** at 20 mg/kg twice daily was used in combination with lorlatinib.[7] In another study with LU-99 xenografts, **TNO155** was administered at 20 mpk, twice daily, in combination with ribociclib.[8]

Experimental Protocols Cell Proliferation Assay

This protocol is a general guideline for assessing the anti-proliferative effects of TNO155.



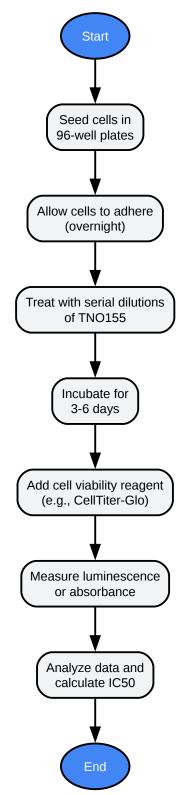


Figure 3: Cell Proliferation Assay Workflow

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Figure 3: Cell Proliferation Assay Workflow.



Methodology:

- Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
- Compound Treatment: Cells are treated with a serial dilution of TNO155 or a vehicle control (e.g., DMSO).
- Incubation: Plates are incubated for a period of 3 to 6 days, depending on the cell line's doubling time.
- Viability Assessment: Cell viability is assessed using a commercially available kit, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.
- Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle-treated control, and IC50 values are calculated using non-linear regression analysis in software like GraphPad Prism.

Immunoblotting

This protocol outlines the general steps for assessing the phosphorylation status of key proteins in the RTK signaling pathway following **TNO155** treatment.

Methodology:

- Cell Lysis: Cells are treated with TNO155 for a specified duration, then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Protein concentration is determined using a BCA assay.
- SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: The membrane is incubated with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., p-ERK, ERK, p-AKT, AKT)



overnight at 4°C.

- Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a
 horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room
 temperature.
- Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the anti-tumor efficacy of **TNO155** in a mouse xenograft model.

Methodology:

- Cell Implantation: Athymic nude mice are subcutaneously injected with a suspension of cancer cells (e.g., 5 million cells in Matrigel).[3]
- Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
- Drug Administration: TNO155 is administered orally at a specified dose and schedule (e.g., 20 mg/kg, twice daily). The vehicle control is administered to the control group.
- Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as a measure of toxicity.
- Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised for further analysis (e.g., immunoblotting, immunohistochemistry).

Clinical Development

TNO155 is currently being evaluated in multiple clinical trials in patients with advanced solid tumors, both as a monotherapy and in combination with other targeted agents.[3][9][10][11][12] [13] The initial phase 1 dose-escalation study (NCT03114319) has provided preliminary



evidence of safety and tolerability.[9][12][13] Combination studies are exploring the synergy of **TNO155** with KRAS G12C inhibitors, EGFR inhibitors, and immune checkpoint inhibitors.[11]

Conclusion

TNO155 is a first-in-class SHP2 inhibitor with a well-defined mechanism of action that involves the allosteric inhibition of a key signaling node downstream of multiple RTKs. Its ability to block the RAS-MAPK pathway provides a strong rationale for its use in cancers driven by aberrant RTK signaling. The preclinical data demonstrate its potency and favorable pharmacokinetic profile. Ongoing clinical trials will further elucidate the therapeutic potential of **TNO155**, both as a single agent and in combination with other targeted therapies, in a variety of solid tumors. This technical guide provides a comprehensive overview of the current knowledge on **TNO155**, serving as a valuable resource for the scientific and drug development communities.

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